molecular formula C4H6N2O2 B12973378 2-(1,3,4-Oxadiazol-2-yl)ethanol CAS No. 1378823-96-1

2-(1,3,4-Oxadiazol-2-yl)ethanol

Cat. No.: B12973378
CAS No.: 1378823-96-1
M. Wt: 114.10 g/mol
InChI Key: HJVQPWBJFFMCIC-UHFFFAOYSA-N
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Description

2-(1,3,4-Oxadiazol-2-yl)ethanol is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1,3,4-Oxadiazol-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution .

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, amines, and various substituted oxadiazoles .

Properties

IUPAC Name

2-(1,3,4-oxadiazol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c7-2-1-4-6-5-3-8-4/h3,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVQPWBJFFMCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(O1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311301
Record name 1,3,4-Oxadiazole-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378823-96-1
Record name 1,3,4-Oxadiazole-2-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1378823-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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